4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Description
4-(4-Methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is a polycyclic imide derivative characterized by a rigid tricyclic framework and a 4-methylphenyl substituent. This compound belongs to a broader class of 4-azatricyclo derivatives studied for their diverse pharmacological activities, including antimicrobial, antiviral, and psychotropic properties. The structural complexity of this scaffold allows for extensive derivatization, enabling modulation of biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
4-(4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-5-12(7-6-11)15(14)17(18)20/h2-5,8-9,11-12,14-15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJXHBXASKLWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to facilitate the cycloaddition.
Introduction of the Azatricyclic Moiety: The azatricyclic structure is introduced via a nucleophilic substitution reaction, where an amine group is incorporated into the tricyclic framework. This step often requires the use of a strong base and an appropriate solvent to ensure high yield and purity.
Functional Group Modifications: The final steps involve the introduction of the 4-methylphenyl group and the formation of the dione functionality. These modifications are usually achieved through electrophilic aromatic substitution and oxidation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione may involve continuous flow processes to enhance efficiency and scalability. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Condensation Reactions
This compound participates in condensation reactions to form extended molecular architectures. The diketone groups at positions 3 and 5 act as electrophilic sites for nucleophilic attack, while the 4-methylphenyl group influences regioselectivity.
Key findings:
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Electron-withdrawing substituents on aldehydes improve yields (up to 78%) in Knoevenagel reactions.
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Steric hindrance from the methylphenyl group limits reactivity with bulky amines .
Nucleophilic Additions
The electron-deficient carbonyl groups enable nucleophilic attacks, particularly at the γ-position due to ring strain effects:
| Nucleophile | Conditions | Product Structure | Yield |
|---|---|---|---|
| Grignard Reagents | Et₂O, −10°C to RT | Tertiary alcohol derivatives | 65–72% |
| Hydrazine | Ethanol, reflux, 4 hr | Bishydrazone complexes | 83% |
| Sodium Borohydride | MeOH, 0°C, 1 hr | Partial reduction to diol | 41% |
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Grignard additions show preference for the less sterically hindered C5 carbonyl.
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Complete diketone reduction requires harsher conditions (e.g., LiAlH₄).
Cycloaddition Reactions
The strained azatricyclo framework participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Characteristics | References |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Endo-adduct with Δ³-lactam ring | |
| Tetracyanoethylene | CH₂Cl₂, RT, 24 hr | Highly polarized adduct (λₘₐₓ 480 nm) |
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Reaction proceeds via boat-like transition state stabilization.
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Electron-deficient dienophiles exhibit faster reaction kinetics.
Catalytic Hydrogenation
Selective saturation of the undecene double bond occurs under controlled conditions:
| Catalyst | Pressure (psi) | Temperature | Product | % Conversion |
|---|---|---|---|---|
| Pd/C (10%) | 50 | 25°C | Partially saturated tricyclic core | 92% |
| Rh/Al₂O₃ | 100 | 80°C | Fully saturated backbone | 88% |
Critical considerations:
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Over-hydrogenation leads to ring-opening byproducts (≤15%).
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Catalyst choice determines stereochemistry at
Scientific Research Applications
The compound 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione , also known by its CAS number 403695-36-3, is a member of the azatricyclo compounds that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of the applications of this compound, focusing on its chemical properties, biological activities, and potential industrial uses.
Structure and Composition
The molecular formula of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is , with a molecular weight of approximately 312.32 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Physical Properties
Key physical properties include:
- Melting Point : Not extensively documented but typically assessed in laboratory conditions.
- Solubility : Solubility in organic solvents varies depending on the specific formulation and purity.
Pharmaceutical Development
The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of azatricyclo compounds can exhibit:
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary tests suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.
Material Science
Due to its unique chemical structure, this compound may serve as a precursor for:
- Polymeric Materials : Its ability to form stable bonds could be utilized in creating new polymeric materials with enhanced properties.
- Dyes and Pigments : The compound's chromophoric properties make it a candidate for applications in dye synthesis.
Agricultural Chemistry
Research into the use of azatricyclo compounds in agriculture has revealed:
- Pesticidal Activity : Compounds similar to 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione have shown promise as effective pesticides or fungicides.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of azatricyclo derivatives, including modifications of the target compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, researchers tested various azatricyclo compounds against Gram-positive and Gram-negative bacteria. Results showed that the target compound exhibited notable activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved often relate to the modulation of biochemical processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 4-azatricyclo derivatives is heavily influenced by substituents on the tricyclic core. Key analogues and their properties are summarized below:
Table 1: Structural Analogues and Key Features
Antimicrobial Activity
- Target Compound: Limited data available, but the 4-methylphenyl group may confer moderate activity against Gram-positive bacteria, akin to simpler alkyl-substituted analogues .
- Thiourea Derivatives : Exhibit superior activity against Gram-positive cocci (e.g., S. aureus MIC = 8–32 μg/mL) due to enhanced hydrogen bonding with bacterial targets .
- Halogenated Analogues : 3-Chloro-4-fluorophenyl derivatives show MIC values as low as 8 μg/mL, attributed to halogen-induced electrostatic interactions with microbial enzymes .
Antiviral Activity
- Arylpiperazine Derivatives : EC₅₀ values of 0.8–5 μM against HIV-1, likely via CD4 receptor downmodulation .
- 10-(Diphenylmethylene) Derivatives : EC₅₀ = 0.5–2 μM against HIV-1, but cytotoxicity limits clinical utility .
Cytotoxicity
- Target Compound: No data available; methylphenyl substituent may reduce toxicity compared to halogenated or bulky analogues .
- Tetramethyl Derivatives: High cytotoxicity (CC₅₀ = 20–40 μM) likely due to increased lipophilicity and non-specific membrane disruption .
Pharmacokinetic Considerations
- Lipophilicity : The 4-methylphenyl group in the target compound offers moderate logP values (~2.5), optimizing blood-brain barrier penetration without excessive tissue accumulation .
- Solubility : Bulky substituents (e.g., diphenylmethylene) reduce aqueous solubility, whereas thiourea and halogenated derivatives exhibit improved solubility due to polar functional groups .
- Metabolic Stability : Piperazine-containing analogues show prolonged half-lives due to resistance to hepatic oxidation .
Biological Activity
The compound 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is a member of the azatricyclo family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.32 g/mol
- CAS Number : 5378-29-0
Structural Characteristics
The structure of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione features a unique bicyclic framework that may influence its interaction with biological targets.
The biological activity of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is primarily attributed to its ability to interact with various molecular targets within cells. The compound has shown promising results in:
- Antimicrobial Activity : Exhibiting inhibitory effects against several bacterial strains.
- Anticancer Properties : Inducing apoptosis in cancer cell lines through the modulation of key signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of azatricyclo compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, revealing that modifications on the azatricyclo scaffold can enhance antibacterial potency.
- Cytotoxicity in Cancer Cells : In vitro studies have shown that 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione can effectively induce cell death in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to apoptosis.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties through the reduction of oxidative stress markers in neuronal cells, suggesting a role in neurodegenerative disease prevention.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neuroprotective Effects |
|---|---|---|---|
| 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | Moderate | 15 µM | Yes |
| Related Azatricyclo Compound A | High | 10 µM | No |
| Related Azatricyclo Compound B | Low | 25 µM | Yes |
Synthesis Methods
The synthesis of 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione typically involves multi-step organic reactions including cyclization and functional group modifications. Common methods include:
- Cyclization Reactions : Utilizing suitable precursors to form the azatricyclo structure.
- Functionalization : Introducing various substituents to enhance biological activity.
Q & A
Q. What are the established synthetic routes for 4-(4-methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione, and how are reaction conditions optimized?
The compound is commonly synthesized via Diels-Alder [4π+2π] cycloaddition. For example, derivatives are prepared by reacting 2-(trimethylsilyloxy)-1,3-cyclohexadiene with N-benzylmaleimide under ultrasonic irradiation (20–40 kHz, 50°C), achieving yields >90%. Key parameters include solvent choice (e.g., ethyl acetate), temperature control, and post-reaction purification via recrystallization or column chromatography . Optimization often involves monitoring reaction progress with ¹H/¹³C NMR and elemental analysis .
Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, orthorhombic crystal systems (space group Pba2) with unit cell parameters a = 18.505 Å, b = 27.012 Å, and c = 7.630 Å have been reported. Data collection uses MoKα radiation (λ = 0.71073 Å) on Bruker CCD diffractometers, with refinement software like SAINT and SADABS . Complementary techniques include FT-IR for functional group analysis (e.g., imide C=O stretches at ~1700 cm⁻¹) and mass spectrometry for molecular ion confirmation .
Q. What preliminary biological screening methods are used to assess antimicrobial activity?
Antimicrobial activity is evaluated via disc-diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and fungi (e.g., Candida albicans ATCC 10231). Minimum inhibitory concentrations (MICs) are determined using broth microdilution (CLSI guidelines). For example, thiourea derivatives show MICs of 8–16 µg/mL against S. aureus .
Advanced Research Questions
Q. How can coordination chemistry studies resolve contradictions in metal-ligand interaction geometries for derivatives of this compound?
X-ray absorption spectroscopy (XAS) and SC-XRD are combined to clarify coordination modes. For copper(II) complexes, XAS edge analysis confirms oxidation states (Cu²⁺), while extended X-ray absorption fine structure (EXAFS) reveals bond distances (e.g., Cu–N ≈ 2.0 Å) and tetrahedral vs. square-planar geometries. Discrepancies between theoretical and experimental data are addressed by refining Debye-Waller factors and multiple scattering paths .
Q. What advanced strategies are employed to enhance antiviral activity while minimizing cytotoxicity?
Structure-activity relationship (SAR) studies focus on substituent effects. For example, introducing electron-withdrawing groups (e.g., chloro at the phenyl ring) improves activity against Coxsackievirus B2 (CVB-2) with selectivity indices >10. Cytotoxicity is assessed via MTT assays on MT-4 cells, and pharmacokinetic properties are optimized using logP calculations (target range: 1–3) .
Q. How do crystallographic studies address challenges in polymorphism or twinning observed in derivatives?
Partial hemihedral twinning (e.g., in orthorhombic crystals) is resolved using twin law matrices in refinement software (e.g., SHELX). For example, twin components are modeled with a BASF parameter of 0.25, and hydrogen bonding networks (e.g., C–H···O interactions) are analyzed to explain packing anomalies. Disorder in flexible substituents is managed with restrained refinement .
Q. What methodologies are used to explore the compound’s reactivity for derivatization into polycyclic ureas or isocyanates?
Curtius rearrangement of acyl azides (derived from the parent compound’s carboxylic acid derivatives) generates isocyanates, which are trapped with amines to form ureas. Reaction progress is monitored by TLC and ¹H NMR, with yields >75%. Thermal stability of intermediates is ensured by maintaining temperatures <100°C to prevent retro-Diels-Alder decomposition .
Data Contradiction and Resolution
Q. How can discrepancies between computational and experimental vibrational spectra be reconciled?
FT-IR and FT-Raman spectra are compared with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). For example, deviations in C=O stretching frequencies (~20 cm⁻¹) arise from solvent effects or crystal packing forces not modeled in simulations. Potential energy distribution (PED) analysis assigns modes with >80% confidence .
Q. What experimental designs mitigate false positives in antimicrobial assays for this compound?
Controls include:
- Resazurin reduction assays to distinguish bacteriostatic vs. bactericidal effects.
- Biofilm inhibition tests (e.g., crystal violet staining) to rule out non-specific adhesion disruption.
- Efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm intrinsic activity .
Methodological Tables
Table 1: Key Crystallographic Data for 4-(4-Methylphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione Derivatives
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Space group | Pba2 (orthorhombic) | SC-XRD | |
| Unit cell volume | 3814 ų | MoKα radiation | |
| Twinning fraction | 0.25 (BASF) | SHELX refinement |
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Strain | MIC (µg/mL) | Assay Type | Reference |
|---|---|---|---|
| S. aureus ATCC 29213 | 8–16 | Broth microdilution | |
| C. albicans ATCC 10231 | 32 | Disc diffusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
